1-(Bromomethyl)naphthalen-2-amine

Catalog No.
S12320565
CAS No.
M.F
C11H10BrN
M. Wt
236.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)naphthalen-2-amine

Product Name

1-(Bromomethyl)naphthalen-2-amine

IUPAC Name

1-(bromomethyl)naphthalen-2-amine

Molecular Formula

C11H10BrN

Molecular Weight

236.11 g/mol

InChI

InChI=1S/C11H10BrN/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6H,7,13H2

InChI Key

QVQWPDFIGGLKIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CBr)N

1-(Bromomethyl)naphthalen-2-amine is an organic compound characterized by a naphthalene ring with a bromomethyl group and an amine substituent. The molecular formula of this compound is C_{11}H_{10}BrN, and it features a bromine atom attached to a methyl group, which in turn is bonded to the naphthalene structure. This compound belongs to the class of bromonaphthalenes, which are known for their diverse chemical reactivity and biological activity.

Typical of aryl bromides:

  • Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alcohols. This reaction is facilitated by the electrophilic nature of the bromine atom.
  • Oxidation: The compound can be oxidized to yield naphthoquinones, which are important intermediates in organic synthesis.
  • Reduction: The amine group can undergo reduction reactions to form secondary or tertiary amines.

Common reagents used in these reactions include sodium azide for nucleophilic substitution and potassium permanganate for oxidation.

Research indicates that derivatives of naphthalene, including 1-(Bromomethyl)naphthalen-2-amine, exhibit significant biological activities. These compounds have been shown to possess antibacterial and antifungal properties. Specifically, naphthalene derivatives are noted for their ability to inhibit various biological processes, making them potential candidates for pharmaceutical applications. Studies have demonstrated that compounds containing the naphthalene moiety can act as effective agents against certain pathogens due to their interaction with cellular components .

The synthesis of 1-(Bromomethyl)naphthalen-2-amine typically involves:

  • Bromination of Naphthalene: Naphthalene is treated with bromine in the presence of a solvent like acetic acid or dichloromethane to introduce the bromine atom onto the naphthalene ring.
  • Introduction of Bromomethyl Group: The resulting bromonaphthalene is then reacted with formaldehyde and hydrobromic acid to introduce the bromomethyl group at the desired position on the naphthalene ring.

These methods can be scaled up for industrial production, utilizing techniques such as continuous flow reactors for efficiency .

1-(Bromomethyl)naphthalen-2-amine has several applications in organic synthesis and medicinal chemistry:

  • Intermediate in Synthesis: It serves as a precursor for synthesizing various biologically active compounds.
  • Material Science: The compound can be used in developing new materials due to its unique chemical properties.
  • Pharmaceutical Development: Its biological activity makes it a candidate for further research into antimicrobial agents.

Interaction studies involving 1-(Bromomethyl)naphthalen-2-amine focus on its reactivity with different nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, allowing for various substitution reactions that can lead to the formation of new compounds with potentially enhanced biological activities. Additionally, studies have explored its interactions with cellular targets, providing insights into its mechanism of action against pathogens .

Several compounds share structural similarities with 1-(Bromomethyl)naphthalen-2-amine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
1-BromonaphthaleneBromine at position 1 on naphthaleneUsed as an embedding agent in microscopy .
2-BromonaphthaleneBromine at position 2 on naphthaleneExhibits different reactivity patterns than 1-bromonaphthalene .
6-(Bromomethyl)naphthalen-2-amineBromomethyl group at position 6Shows potent antibacterial activity .
NaphthaleneBasic structure without substituentsServes as a base structure for many derivatives .

Each compound exhibits distinct reactivity and biological properties due to variations in their substituents' positions and types, making them suitable for different applications in chemistry and medicine.

XLogP3

3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

234.99966 g/mol

Monoisotopic Mass

234.99966 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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